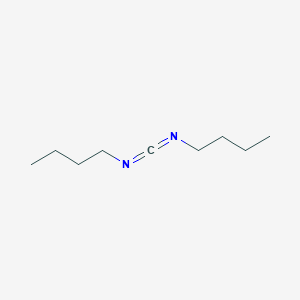

Di-n-butyl carbodiimide

Description

The Carbodiimide (B86325) Functional Group: Structural Significance and Reactivity

The carbodiimide functional group, with the general formula RN=C=NR, is a key component in a class of compounds used as coupling agents in organic synthesis. wikipedia.orgchemeurope.com Structurally, carbodiimides are isoelectronic with carbon dioxide, possessing a linear N=C=N core. wikipedia.org The reactivity of the carbodiimide group stems from the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack. This characteristic allows carbodiimides to activate carboxylic acids, forming a highly reactive O-acylisourea intermediate. wikipedia.orgchemeurope.comcitizendium.org This intermediate can then readily react with nucleophiles, such as amines or alcohols, to form stable amide or ester bonds, respectively. chemeurope.comcreative-proteomics.com The reaction is driven by the formation of a stable urea (B33335) byproduct. wikipedia.org

Three main resonance structures describe the carbodiimide functional group:

RN=C=NR

RN+≡C-N−R

RN−-C≡N+R wikipedia.org

The C=N double bonds are short, with distances of approximately 120 pm. wikipedia.org Carbodiimides also exhibit axial chirality due to their C2-symmetry. wikipedia.org

Historical Context and Evolution of Carbodiimide Reagents

The discovery of carbodiimides dates back to 1874 by the German chemist W. Weith, who first synthesized them through the dehydration of thioureas. mdpi.com However, it was several decades before their synthetic utility was fully realized. N,N'-dicyclohexylcarbodiimide (DCC) was one of the first carbodiimide reagents to be developed and widely used, particularly in peptide synthesis. wikipedia.orgchemeurope.com Its popularity grew due to its effectiveness in forming amide bonds and its relatively low cost. wikipedia.org

Over time, the limitations of DCC, such as the difficult removal of the dicyclohexylurea byproduct and its potential to cause allergic reactions, led to the development of other carbodiimide reagents. wikipedia.org This evolution brought forth compounds like N,N'-diisopropylcarbodiimide (DIC), a liquid alternative whose urea byproduct is soluble in organic solvents, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a water-soluble reagent ideal for biochemical applications. wikipedia.orgcitizendium.orgcreative-proteomics.com Di-n-butyl carbodiimide fits within this landscape as another dialkylcarbodiimide, offering a different balance of properties due to its n-butyl substituents.

Role in Modern Organic and Polymer Chemistry

In contemporary organic synthesis, this compound is utilized as a coupling agent, primarily to facilitate the formation of amides and esters. The general mechanism involves the reaction of a carboxylic acid with the carbodiimide to produce the O-acylisourea intermediate. wikipedia.orgchemeurope.com This activated species then reacts with an amine to yield the desired amide and the corresponding N,N'-di-n-butylurea. wikipedia.org To enhance reaction yields and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed. chemeurope.comcreative-proteomics.com

The applications of this compound extend into the realm of polymer chemistry. It has been investigated for the synthesis of polycarbodiimides, which are polymers that can be used in applications such as coatings and adhesives due to their notable thermal stability and mechanical properties. Research has indicated that the incorporation of carbodiimide groups can enhance the cross-linking density of polymers, leading to materials with improved performance characteristics. Furthermore, polycarbodiimides can act as crosslinkers for aqueous resins like polyurethane and acrylic dispersions by reacting with carboxylic acid functional groups present in these resins. wikipedia.org Carbodiimide compounds are also known to suppress the hydrolysis of polymers such as polyesters and polylactic acid by reacting with the acid that catalyzes their decomposition. teijin.com

The polymerization of this compound itself has been achieved using catalysts like n-butyllithium in hydrocarbon solvents. researchgate.net This process results in the formation of polymers with a repeating guanidine-like structure. researchgate.netresearchgate.net

Below is an interactive data table summarizing key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 693-64-1 | C9H18N2 | 154.25 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C13H22N2 | 206.33 |

| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | C7H14N2 | 126.20 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C8H17N3 | 155.24 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

693-64-1 |

|---|---|

Molecular Formula |

C9H18N2 |

Molecular Weight |

154.25 g/mol |

InChI |

InChI=1S/C9H18N2/c1-3-5-7-10-9-11-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

QAOHUQQBIYCWLD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C=NCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Di N Butyl Carbodiimide and Analogous Carbodiimides

Dehydration Protocols from N,N'-Dialkylureas

A well-established route to producing carbodiimides involves the dehydration of the corresponding N,N'-dialkylureas. This process requires a dehydrating agent to remove a molecule of water. wikipedia.org Common reagents used for this transformation include p-toluenesulfonyl chloride in the presence of an amine base like triethylamine (B128534), as well as phosphorus pentoxide. wikipedia.orgresearchgate.net Another effective system for this dehydration is the combination of triphenylphosphine (B44618) and carbon tetrachloride. google.com

The reaction using p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) has been demonstrated for the synthesis of N,N'-dicyclohexylcarbodiimide (DCC) from N,N'-dicyclohexylurea (DCU), providing a model for analogous dialkylcarbodiimides. researchgate.net In this procedure, the urea (B33335) is treated with the reagents in a refluxing organic solvent such as methylene (B1212753) chloride. google.com The process is generally efficient, yielding the desired carbodiimide (B86325) after a straightforward aqueous workup to remove by-products. google.com

| Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) | Ref |

| N,N'-Dicyclohexylurea | p-Toluenesulfonyl chloride, Triethylamine | Methylene Chloride | Reflux | N,N'-Dicyclohexylcarbodiimide | High | researchgate.net, google.com |

| Various Ureas | Phosphorus Pentoxide | - | - | Corresponding Carbodiimide | - | wikipedia.org |

| Various Ureas | Triphenylphosphine, Carbon Tetrachloride | - | - | Corresponding Biscarbodiimides | Good | google.com |

Dehydrosulfurization Approaches from N,N'-Dialkylthioureas

The conversion of N,N'-dialkylthioureas to carbodiimides via dehydrosulfurization is a classical and effective synthetic strategy. wikipedia.org This reaction involves the removal of a molecule of hydrogen sulfide (B99878) from the thiourea (B124793) backbone. A traditional reagent for this purpose is mercuric oxide (HgO). wikipedia.org

More modern and milder methods have been developed to avoid the use of heavy metals. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have proven to be efficient for the oxidative desulfurization of 1,3-disubstituted thioureas, producing carbodiimides in good yields. organic-chemistry.org Another hypervalent iodine(III) reagent has also been used effectively, affording symmetrical and unsymmetrical carbodiimides with excellent yield and selectivity. organic-chemistry.org This approach is valued for its mild conditions and high efficiency.

| Precursor | Reagent/Catalyst | Conditions | Product | Yield (%) | Ref |

| N,N'-Dialkylthioureas | Mercuric Oxide | - | Corresponding Carbodiimide | - | wikipedia.org |

| 1,3-Disubstituted thioureas | o-Iodoxybenzoic acid (IBX) | Mild | Corresponding Carbodiimide | Good | organic-chemistry.org |

| Symmetrical/Unsymmetrical thioureas | Hypervalent iodine(III) reagent | - | Corresponding Carbodiimide | Excellent | organic-chemistry.org |

Catalytic Decarboxylative Coupling of Isocyanates

The synthesis of carbodiimides from isocyanates is an important industrial method that proceeds with the elimination of carbon dioxide. wikipedia.orgmdpi.com This reaction involves the coupling of two isocyanate molecules and is typically facilitated by a catalyst. wikipedia.org Phosphine (B1218219) oxides are commonly employed as catalysts for this transformation. wikipedia.orgscite.ai

The reaction is reversible and can be influenced by reaction conditions. wikipedia.org Various transition metal complexes have also been shown to catalyze this conversion, including those based on iron, manganese, and vanadium. researchgate.net For example, low-valent transition metal complexes like [(C₅R₅)Fe(CO)₂]₂ (R = H or Me) or MeCpMn(CO)₃ have been successfully used to convert isocyanates into their corresponding carbodiimides. researchgate.net Kinetic studies on catalyzed reactions have indicated a first-order relationship with respect to both the isocyanate and the catalyst. scite.ai

| Precursor | Catalyst | Product | Ref |

| 2 RN=C=O | Phosphine Oxides | (RN)₂C + CO₂ | wikipedia.org, scite.ai |

| Aryl Isocyanates | [(C₅H₅)Fe(CO)₂]₂ | N,N'-Diarylcarbodiimide + CO₂ | researchgate.net |

| Aryl Isocyanates | MeCpMn(CO)₃ | N,N'-Diarylcarbodiimide + CO₂ | researchgate.net |

| Phenyl Isocyanate | 1-methyl-3-phospholene-1-oxide (MPPO) | Diphenylcarbodiimide (B3054861) + CO₂ | mdpi.com |

Transition Metal-Catalyzed Nitrene Transfer Reactions

Transition metal-catalyzed nitrene transfer represents a modern and atom-economical pathway to carbodiimides. nih.govvu.nl This methodology offers an alternative to classical dehydration or dehydrosulfurization reactions. nih.gov The process typically involves the reaction of an isocyanide with a nitrene source, mediated by a suitable early transition metal catalyst. nih.govresearchgate.net

Titanium complexes have emerged as competent catalysts for the synthesis of carbodiimides through nitrene transfer. nih.govumn.edu Simple titanium imido halide complexes, such as [Br₂Ti(NᵗBu)py₂]₂, can catalyze the reaction between isocyanides and nitrene sources like diazenes or azides to form unsymmetrical carbodiimides. nih.govacs.org This reaction is compatible with both alkyl and aryl isocyanides. nih.gov

The proposed mechanism involves the coordination of the isocyanide to the titanium imido complex, followed by a 1,1-migratory insertion into the Ti-imido bond to form an η²-carbodiimide intermediate. nih.gov Subsequent ligand exchange with the nitrene source regenerates the catalyst and releases the carbodiimide product. nih.gov This catalytic cycle is notable for avoiding high-energy, low-valent titanium intermediates through a process described as ligand-to-ligand redox buffering. acs.org

Niobium complexes have also been utilized in catalytic carbodiimide synthesis. Specifically, niobium bis(imido) complexes are active towards isocyanide insertion. nih.gov Similar to titanium-mediated systems, the mechanism is believed to proceed through a key η²-carbodiimide adduct. nih.gov The reactivity of these Group 5 metal complexes can be enhanced through a concept known as π-loading. acs.org While less common than titanium, niobium-based systems represent a viable pathway for catalytic nitrene transfer in the formation of carbodiimides. nih.gov

Mechanistic Investigations of Di N Butyl Carbodiimide Reactivity

Carboxylic Acid Activation Pathways

The primary function of Di-n-butyl carbodiimide (B86325) in processes like amide or ester formation is the activation of a carboxylic acid. This activation proceeds through a series of intermediates, each with its own reactivity profile and potential to diverge into productive or non-productive pathways.

Formation and Transient Nature of O-Acylisourea Intermediates

The reaction between a carboxylic acid and Di-n-butyl carbodiimide initiates with the protonation of one of the carbodiimide nitrogen atoms by the acid, followed by the nucleophilic attack of the carboxylate anion on the central carbon atom. This sequence results in the formation of a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is the key activated species in carbodiimide-mediated coupling reactions, effectively functioning as a carboxylic acid with a superior leaving group. wikipedia.orgfiveable.me

Despite its central role, the O-acylisourea intermediate is notably transient and elusive. nih.gov Its high reactivity means it has a very short lifetime in the reaction mixture, making it difficult to isolate or directly observe under typical conditions. nih.govcreative-proteomics.com Its existence is largely supported by kinetic studies, stereochemical probes, and the nature of the final products and byproducts formed. nih.gov The instability of the O-acylisourea intermediate is a critical factor, as it can rapidly undergo several competing reactions, including reaction with a nucleophile, intramolecular rearrangement, or hydrolysis. nih.govresearchgate.netresearchgate.net

Intramolecular Rearrangement to N-Acylurea Byproducts

One of the most significant non-productive pathways for the O-acylisourea intermediate is an intramolecular rearrangement to form a stable and unreactive N-acylurea. wikipedia.orgpeptide.com This process, often termed an O→N acyl migration, is an irreversible side reaction that can significantly lower the yield of the desired amide or ester product. nih.govnih.govias.ac.in The formation of N-acylurea is a common challenge in carbodiimide chemistry, particularly in peptide synthesis, as its similar solubility properties to the desired peptide product can complicate purification. nih.govthieme-connect.de

The propensity for this rearrangement is influenced by several factors, including the structure of the carbodiimide and the reaction conditions. Research has shown that reaction parameters such as pH can have a marked effect on the formation of this byproduct. For instance, in studies using the water-soluble carbodiimide EDC, the formation of N-acylurea is significantly lower in mildly acidic conditions compared to neutral pH.

| pH | N-Acylurea Formation (%) |

|---|---|

| 5.0 | 1 ± 0.5 |

| 6.0 | 2 ± 1 |

| 7.0 | 6 ± 1 |

This data underscores the ability to suppress the unwanted rearrangement by controlling the acidity of the reaction medium.

Formation of 5(4H)-Oxazolones: Mechanisms and Reaction Cycles

When the carboxylic acid being activated is an N-acylamino acid, an alternative and often more productive pathway can occur, leading to the formation of a 5(4H)-oxazolone. researchgate.netnih.gov This reaction proceeds through the standard O-acylisourea intermediate, which then undergoes a rapid intramolecular cyclization, with the amide oxygen of the N-acyl group acting as an internal nucleophile. semanticscholar.org

This pathway is part of a chemically fueled reaction cycle that can be more efficient than traditional anhydride-forming cycles. nih.govacs.org A significant advantage of the oxazolone-forming cycle is that it is far less prone to the formation of the unwanted N-acylurea byproduct. nih.gov The intramolecular cyclization to the oxazolone (B7731731) is kinetically favored and occurs much faster than the intermolecular O→N acyl rearrangement. This efficiency makes the oxazolone pathway highly desirable in applications such as peptide synthesis. nih.gov

Research comparing the oxazolone-forming cycle with the intermolecular anhydride-forming cycle demonstrated a stark difference in byproduct formation. For example, when activating N-acetyl-L-phenylalanine with a carbodiimide, only 2 ± 1% of the carbodiimide was converted to the N-acylurea, whereas in a comparable anhydride-forming reaction with phenylpropanoic acid, the N-acylurea accounted for 26 ± 1% of the consumed carbodiimide. nih.gov

| Precursor | Reaction Pathway | Product Efficiency (%) | N-Acylurea Byproduct (%) |

|---|---|---|---|

| N-acetyl-L-phenylalanine | Oxazolone Formation | 91 ± 1 | 2 ± 1 |

| Phenylpropanoic Acid | Intermolecular Anhydride (B1165640) | 73 ± 1 | 26 ± 1 |

Nucleophilic Addition Reactions to the Carbodiimide Moiety

The electrophilic central carbon of the this compound N=C=N core is susceptible to attack by various nucleophiles. These addition reactions are fundamental to the function of carbodiimides but also represent potential side reactions. The stereochemical and regiochemical outcomes of these additions, as well as the influence of the solvent, are key mechanistic considerations.

Stereochemical and Regiochemical Control in Addition Reactions

The N=C=N bond system in this compound is linear, and the central carbon is sp-hybridized. When a nucleophile attacks this carbon, its hybridization changes from sp to sp², and subsequently to sp³ in the final product, leading to a change from linear to trigonal planar and then tetrahedral geometry. libretexts.orgmasterorganicchemistry.com If the attacking nucleophile and the subsequent reaction steps create a new chiral center, the stereochemical outcome is determined by the trajectory of the nucleophilic attack.

In the absence of any chiral influence, nucleophilic attack is equally likely to occur from either face of the relevant plane in the transition state, which would typically result in a racemic mixture of products. libretexts.org However, stereochemical control can be exerted by steric hindrance. The bulky n-butyl groups on the carbodiimide can sterically direct the incoming nucleophile, favoring attack from the less hindered face. acs.org This principle is crucial in asymmetric synthesis where controlling the stereochemistry is paramount.

Regiochemical control becomes important when an unsymmetrical carbodiimide is used. However, even with a symmetrical carbodiimide like DBDC, the reaction pathway can be directed. For instance, in the formation of hydantoins from α,β-unsaturated carboxylic acids, the reaction proceeds through an initial addition to the carbodiimide to form an O-acylisourea, followed by a regioselective intramolecular cyclization.

Influence of Solvent Polarity on Reaction Selectivity

The choice of solvent can significantly influence the selectivity of reactions involving this compound by affecting the relative stability of intermediates and transition states. nih.govnorthwestern.edu The initial formation of the O-acylisourea intermediate involves the creation of a charged species, which is stabilized by polar solvents. However, the subsequent fate of this intermediate is highly dependent on solvent polarity.

Specifically, the undesirable intramolecular rearrangement to the N-acylurea byproduct is known to be more prevalent in polar aprotic solvents like N,N-dimethylformamide (DMF). reddit.com In contrast, using solvents with low dielectric constants and low polarity, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), has been shown to suppress the formation of N-acylurea. ias.ac.inthieme-connect.de This suppression enhances the selectivity for the desired reaction, such as amide bond formation, where the O-acylisourea is intercepted by an external nucleophile. The less polar environment disfavors the charge separation in the transition state leading to the N-acylurea, thereby allowing the desired nucleophilic attack to proceed more efficiently. thieme-connect.de Therefore, solvent selection is a critical tool for directing the reaction pathway and maximizing the yield of the intended product.

Insertion Reactions into Metal-Heteroatom Bonds

The reactivity of carbodiimides, including this compound, is characterized by the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack. This reactivity is harnessed in insertion reactions into various metal-heteroatom bonds, providing synthetic routes to a diverse range of coordination complexes. These reactions are not only synthetically useful but also offer profound insights into reaction mechanisms in organometallic chemistry.

The insertion of carbodiimides into metal-carbon (M-C) σ-bonds is a well-established method for the synthesis of amidinate complexes. This reaction proceeds by the nucleophilic attack of the alkyl or aryl group from the metal center onto the electrophilic central carbon of the carbodiimide.

Organolanthanide Complexes: In the context of organolanthanide chemistry, the insertion of carbodiimides into Ln-C σ-bonds serves as a primary route to lanthanide amidinates. For instance, the reaction of in situ generated bis(phenylethynyl)lanthanoid(II) species, Ln(CCPh)₂, with N,N'-dicyclohexylcarbodiimide results in the formation of amidinate complexes. This occurs via the insertion of the carbodiimide molecule into the Ln-C≡CPh bond. While the reaction with the ytterbium analogue leads to a trivalent complex, [Yb{CyNC(C≡CPh)NCy}₃], the europium species yields a divalent C-phenylethynylamidinate, [Eu{CyNC(C≡CPh)NCy}₂(thf)₂]. The difference in the final oxidation state of the metal highlights the complex redox processes that can accompany these insertion reactions.

Organoaluminum Complexes: The insertion of carbodiimides into the Al-C bonds of organoaluminum compounds has been extensively studied. The reaction of aluminum alkyls (AlR₃) with carbodiimides like 1,3-diisopropylcarbodiimide or 1,3-di-tert-butylcarbodiimide leads to the formation of aluminum amidinate products. Theoretical and synthetic investigations have elucidated the mechanism of these insertions. Density functional theory (DFT) calculations suggest a mechanism that involves the precoordination of the carbodiimide to the aluminum center, which facilitates the subsequent migratory insertion of the alkyl group into the N=C bond. The first insertion is typically rapid at room temperature; however, subsequent insertions into the remaining Al-C bonds often require higher temperatures. This is attributed to a higher activation barrier for the second insertion, resulting from the absence of an exergonic precoordination step that facilitates the initial insertion.

| Metal Complex | Carbodiimide | Product Type | Reference |

|---|---|---|---|

| Ln(CCPh)₂ (Ln = Eu, Yb) | N,N'-dicyclohexylcarbodiimide | Lanthanide Amidinate | |

| Trimethylaluminum (TMA) | N,N'-diisopropylcarbodiimide | Aluminum Amidinate | |

| Alkylaluminum Halides (AlX₂Y) | 1,3-diisopropylcarbodiimide | Aluminum Amidinate |

The insertion of carbodiimides into metal-nitrogen (M-N) amido bonds provides a direct route to guanidinate complexes. This reaction is analogous to the insertion into M-C bonds, with the amido ligand acting as the nucleophile.

With lanthanide amides, this reaction is a known pathway to form guanidinate ligands. In the realm of main group chemistry, the insertion into aluminum-nitrogen bonds has been mechanistically scrutinized. DFT calculations comparing the competitive insertion of diisopropylcarbodiimide into Al-CH₃ and Al-N(CH₃)₂ bonds revealed that the insertion into the Al-N bond has a lower activation barrier. This preference is rationalized by the avoidance of a high-energy pentavalent carbon intermediate that is necessary for the Al-CH₃ insertion pathway. However, this trend can be reversed by steric hindrance. For the bulkier di-tert-butylcarbodiimide, insertion into the Al-CH₃ bond becomes more favorable due to prohibitive steric clashes in the transition state for insertion into the Al-N bond. This highlights the delicate interplay between electronic and steric factors in determining the reaction pathway.

The insertion of unsaturated molecules into metal-hydride (M-H) bonds is a fundamental step in many catalytic processes, including hydrogenation and hydroformylation. The hydrogen attached to a transition metal is typically nucleophilic (hydridic) due to the lower electronegativity of the metal compared to hydrogen. This hydride can add across the electrophilic C=N double bond of a carbodiimide.

The mechanism of insertion reactions, particularly for molecules like CO₂ which are isoelectronic with carbodiimides, can be broadly classified into two categories: inner-sphere and outer-sphere pathways.

Inner-sphere mechanism: This pathway involves the direct coordination of the carbodiimide to the metal center prior to the migratory insertion of the hydride onto the central carbon. The rate-determining step is typically the rearrangement of an H-bound intermediate to the final product.

Outer-sphere mechanism: In this mechanism, the nucleophilic hydride attacks the carbodiimide carbon directly without prior coordination of the substrate to the metal center. The rate-determining step is the initial nucleophilic attack.

The specific pathway followed is influenced by factors such as the steric bulk of the ligands, the electronic properties of the metal center, and the reaction conditions. The reverse of this reaction, β-hydride elimination, is also a crucial mechanistic step in organometallic chemistry.

Catalytic Hydroboration of Carbodiimides

Catalytic hydroboration, the addition of a boron-hydride bond across an unsaturated bond, is an atom-economical method to produce valuable organoboron compounds. The hydroboration of carbodiimides yields N-borylated formamidines, which are important synthetic intermediates.

Recent research has demonstrated that cyclic carbodiphosphoranes can serve as highly effective organocatalysts for the hydroboration of carbodiimides with pinacolborane (HBpin). These catalysts have shown superior performance compared to other Lewis basic species such as N-heterocyclic carbenes (NHCs), N-heterocyclic olefins, and phosphorus ylides, many of which are inactive for this transformation.

The proposed mechanism, supported by DFT calculations, involves the activation of pinacolborane by the carbodiphosphorane catalyst. The catalyst acts as a strong Lewis base, binding to the boron atom of HBpin. This activation facilitates the subsequent hydride transfer from the boron to the electrophilic carbon of the carbodiimide, followed by B-N bond formation to yield the N-boryl formamidine (B1211174) product. The reactions proceed efficiently at room temperature for a variety of alkyl- and aryl-substituted carbodiimides.

| Carbodiimide Substrate | Catalyst Loading (mol %) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N,N'-diisopropylcarbodiimide | 5 | 1 h | 98 | |

| N,N'-dicyclohexylcarbodiimide | 5 | 7 h | 97 | |

| N,N'-di-sec-butylcarbodiimide | 5 | 24 h | 98 | |

| N,N'-di-p-tolylcarbodiimide | 5 | <1 h | 98 |

A variety of metal complexes have been developed to catalyze the hydroboration of carbodiimides, offering alternative pathways to organocatalytic methods.

Magnesium Complexes: The first reported catalytic hydroboration of carbodiimides utilized a β-diketiminato magnesium alkyl complex, [CH{C(Me)NDipp}₂}MgnBu], as a pre-catalyst. These reactions proceed under mild conditions with pinacolborane to give the corresponding N-borylated formamidines in good yields. Mechanistic studies suggest the reaction proceeds via magnesium amidinate and formamidinatoborate intermediates.

Hafnium Complexes: While specific studies on the hafnium-catalyzed hydroboration of this compound are not prevalent, hafnium complexes such as Cp₂HfCl₂ are known to catalyze hydroboration reactions of other unsaturated bonds. The activity of related group IV metals like zirconium in such transformations suggests the potential for hafnium-based catalysts in this area.

Aluminum Complexes: Organoaluminum hydride complexes have been shown to be effective catalysts for the monohydroboration of carbodiimides. The proposed mechanism for aluminum hydride catalysts involves the insertion of the carbodiimide into the Al-H bond to form an aluminum amidinate intermediate. This is followed by σ-bond metathesis with pinacolborane, which regenerates the aluminum hydride catalyst and releases the N-borylated formamidine product.

Kinetic and Thermodynamic Studies of Hydroboration

The hydroboration of carbodiimides, including this compound, is a significant transformation for the synthesis of N-boryl formamidines. While specific kinetic and thermodynamic data for this compound are not extensively documented, mechanistic studies on analogous dialkylcarbodiimides provide a strong framework for understanding its reactivity.

The reaction mechanism is highly dependent on the catalytic system employed. Theoretical studies, particularly using Density Functional Theory (DFT), have elucidated plausible pathways. For instance, with alkaline earth metal catalysts like magnesium, the reaction is proposed to initiate with the formation of a hydridomagnesium complex, which serves as the active catalytic species. sioc-journal.cn The catalytic cycle involves the insertion of a C=N bond of the carbodiimide into the Mg-H bond, followed by the formation of a B-N bond. The rate-determining step is believed to be the subsequent hydride transfer from the boron agent (e.g., pinacolborane) back to the magnesium center, regenerating the catalyst and releasing the N-boryl formamidine product. sioc-journal.cn

With different catalysts, such as cyclic carbodiphosphoranes, an alternative mechanism is supported by DFT calculations. researchgate.netnih.gov This pathway involves the activation of the borane (B79455) reagent by the catalyst, followed by a hydride transfer and the formation of the B-N bond. researchgate.netnih.gov

The thermodynamics of the hydroboration reaction are generally favorable, driven by the conversion of the high-energy carbodiimide core and B-H bond into more stable C-N, N-B, and C-H bonds. The kinetics, however, are influenced by several factors:

Steric Hindrance: The n-butyl groups of this compound present moderate steric bulk compared to smaller groups (like ethyl) or bulkier secondary/tertiary groups (like isopropyl or tert-butyl). This steric profile would influence the rate of coordination to the catalyst and the subsequent insertion steps.

Catalyst Activity: The choice of catalyst is paramount. Main group, transition metal, and organocatalysts have all been shown to be effective, with reaction rates varying significantly. chemrxiv.orgrsc.org Many catalyzed hydroborations of carbodiimides proceed efficiently at room temperature. researchgate.net

Borane Reagent: The nature of the hydroborating agent (e.g., pinacolborane, catecholborane) also impacts the reaction energetics and kinetics.

DFT calculations on related systems suggest that the activation free energy for the rate-determining step is a key kinetic parameter, which can be significantly lowered by the appropriate choice of catalyst. sioc-journal.cn

Cycloaddition Reactions Involving the Carbodiimide Core

The C=N double bonds of the carbodiimide functional group make this compound a versatile substrate for cycloaddition reactions, enabling the construction of various heterocyclic structures.

The [2+2+2] cycloaddition is a powerful, atom-economical method for synthesizing six-membered rings, often aromatic, from three unsaturated components. researchgate.net These reactions are typically catalyzed by transition metal complexes, such as those containing rhodium(I), palladium(II), or ruthenium. researchgate.netnih.gov

While specific examples involving this compound are not prevalent in the literature, the participation of other heterocumulenes like isocyanates and cyanamides in [2+2+2] cyclotrimerizations is well-established. researchgate.netnih.gov In these reactions, the heterocumulene can react with two alkyne molecules to generate heterocyclic products. For instance, the cyclotrimerization of diynes with isocyanates, catalyzed by ruthenium-alkylidene complexes, yields fused 2-pyridones. researchgate.net

By analogy, this compound could potentially participate in such reactions. A plausible pathway would involve the reaction of this compound with two molecules of an alkyne, catalyzed by a suitable transition metal, to yield a substituted aminopyridine. The mechanism would likely proceed through the formation of a metallacyclic intermediate which then undergoes reductive elimination to furnish the final heterocyclic product. The regioselectivity and efficiency of such a reaction would be influenced by the catalyst and the steric and electronic properties of the alkyne and the n-butyl groups on the carbodiimide.

Formal [2+2] cycloadditions of carbodiimides are important for synthesizing four-membered ring systems. A notable example is the reaction between zirconocene (B1252598) imido complexes (Cp₂Zr=NR) and symmetrical carbodiimides to afford diazametallacycles. nih.gov These reactions have been the subject of detailed mechanistic and kinetic investigations.

Studies on various dialkyl- and diarylcarbodiimides have shown that steric factors play a significant role. researchgate.net For instance, less sterically hindered carbodiimides react readily, while highly encumbered ones may fail to react. nih.gov this compound, with its primary alkyl substituents, is expected to be a reactive substrate in these transformations.

Side Reaction Pathways with Coupling Additives

In peptide synthesis and other amide bond formations, carbodiimides like this compound are rarely used alone due to side reactions. Additives are employed to improve efficiency and minimize undesirable pathways.

1-Hydroxybenzotriazole (B26582) (HOBt) is a classical additive used to suppress racemization and prevent a key side reaction: the formation of N-acylurea. The mechanism begins with the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comoxymapure.com

This intermediate has three potential fates:

Desired Reaction: It can be attacked by an amine nucleophile to form the desired amide bond and the corresponding urea (B33335) byproduct. peptide.com

N-Acylurea Formation: The O-acylisourea can undergo an intramolecular O-to-N acyl migration. thieme-connect.denih.gov This rearrangement produces a stable, unreactive N-acylurea, which consumes the activated acid and can be difficult to separate from the desired product. thieme-connect.detaylorandfrancis.com

HOBt Trapping: In the presence of HOBt, the O-acylisourea is rapidly intercepted by the hydroxyl group of HOBt to form an HOBt-active ester. nih.govatlanchimpharma.com This active ester is more stable than the O-acylisourea, which largely prevents the N-acylurea rearrangement. nih.gov The HOBt ester is sufficiently reactive to acylate the amine, forming the amide and regenerating HOBt, which acts catalytically. nih.govacs.org

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) is a modern, safer alternative to HOBt. oxymapure.com However, a direct side reaction can occur between OxymaPure and the carbodiimide itself, the outcome of which is critically dependent on the structure of the carbodiimide's alkyl substituents. nih.govacs.org

The reaction is initiated by the addition of OxymaPure to the carbodiimide, forming a linear adduct. The fate of this adduct is dictated by the nature of the carbon atom attached to the carbodiimide nitrogen atoms: acs.org

Secondary Alkyl Groups (e.g., Diisopropylcarbodiimide, DIC): When the nitrogens are attached to secondary carbons, the adduct readily undergoes cyclization to form a five-membered oxadiazole. This cyclization is accompanied by the elimination and release of highly toxic hydrogen cyanide (HCN). nih.govmdpi.com

Tertiary Alkyl Groups (e.g., Di-tert-butylcarbodiimide, DTBC): The significant steric hindrance of tertiary alkyl groups prevents the initial formation of the adduct with OxymaPure altogether. nih.gov

Primary Alkyl Groups (e.g., this compound): When the nitrogens are attached to primary carbons, as in this compound, the initial adduct is formed. However, instead of cyclizing to an oxadiazole, it undergoes an alternative cyclization to form a stable, six-membered oxadiazine adduct. acs.org Crucially, this pathway does not involve the formation of HCN. nih.govacs.org This behavior is analogous to that observed for other carbodiimides with primary substituents, such as EDC and the ethyl group of tert-Butylethylcarbodiimide (TBEC). nih.govluxembourg-bio.com

Therefore, the reaction of this compound with OxymaPure is considered a safer pathway compared to that of secondary carbodiimides like DIC.

Table 1: Reactivity of Different Carbodiimide Types with OxymaPure®

| Carbodiimide Type | Substituent Example | Primary Reaction Product(s) | HCN Formation |

|---|---|---|---|

| Primary | This compound, EDC | Oxadiazine Adduct | No |

| Secondary | Diisopropylcarbodiimide (DIC) | Oxadiazole | Yes |

| Tertiary | Di-tert-butylcarbodiimide (DTBC) | No Reaction | No |

Advanced Applications of Di N Butyl Carbodiimide in Organic Synthesis Research

Peptide and Amide Bond Formation Methodologies

Carbodiimides are cornerstone reagents in the formation of peptide bonds, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The general mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, forming the desired amide bond and generating a urea (B33335) byproduct.

Optimization Strategies in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the stepwise assembly of peptides on an insoluble polymer support. Optimization strategies in SPPS aim to maximize coupling efficiency, minimize side reactions, and ensure the chiral integrity of the amino acids.

While specific optimization protocols for DBDC in SPPS are not well-documented, general strategies for carbodiimide-mediated SPPS include:

Choice of Solvent: Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used to swell the resin and facilitate the reaction.

Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are frequently employed to suppress racemization and improve coupling rates by forming more stable activated esters.

Reaction Temperature: Lower temperatures are often recommended to minimize side reactions, particularly the formation of N-acylurea, an inactive byproduct resulting from the rearrangement of the O-acylisourea intermediate.

The bulky n-butyl groups of DBDC might influence its reactivity and the solubility of its corresponding urea byproduct. A comparative study of various carbodiimides in SPPS, including the sterically hindered N,N'-di-tert-butylcarbodiimide (DTBC), indicated that bulky substituents can negatively impact coupling efficiency. While n-butyl groups are less bulky than tert-butyl groups, this suggests that DBDC's performance might differ from that of less hindered carbodiimides like DIC and EDC.

Applications in Solution-Phase Organic Synthesis

In solution-phase synthesis, the choice of carbodiimide can be influenced by the solubility of the resulting urea byproduct. One of the primary challenges with DCC, for instance, is the precipitation of dicyclohexylurea, which can complicate product isolation. The urea derived from DBDC, N,N'-di-n-butylurea, would be expected to have different solubility properties, potentially offering advantages in specific solvent systems.

Solution-phase peptide synthesis often involves the coupling of larger peptide fragments, where maintaining solubility and minimizing racemization are critical. The general principles of using additives like HOBt to control side reactions are equally applicable here.

Control of Amino Acid Racemization in Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis. It can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The propensity for racemization is influenced by several factors, including the nature of the amino acid, the coupling method, and the presence of additives.

Additives like HOBt and its analogues are known to be effective in suppressing racemization by intercepting the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone (B7731731) formation. Research has shown that the choice of carbodiimide itself can also influence the extent of racemization. While specific data for DBDC is not available, studies on other carbodiimides have demonstrated varying levels of racemization under identical conditions. For instance, some reports suggest that EDC can lead to higher levels of epimerization compared to DCC under certain conditions. The steric and electronic properties of the n-butyl groups in DBDC would likely play a role in its racemization profile.

Table 1: General Factors Influencing Racemization in Carbodiimide-Mediated Peptide Coupling

| Factor | Influence on Racemization | Mitigation Strategy |

| Coupling Reagent | The structure of the carbodiimide can affect the rate of side reactions. | Selection of an appropriate carbodiimide and additives. |

| Additives | Additives like HOBt and HOAt suppress oxazolone formation. | Use of at least one equivalent of an additive. |

| Solvent Polarity | Polar aprotic solvents can sometimes promote racemization. | Optimization of the solvent system. |

| Temperature | Higher temperatures can increase the rate of racemization. | Performing couplings at lower temperatures (e.g., 0 °C). |

| Base | The presence and strength of a base can promote racemization. | Careful selection and stoichiometric control of any added base. |

Esterification and Lactone Synthesis

Carbodiimides are also versatile reagents for the synthesis of esters from carboxylic acids and alcohols, a reaction that proceeds through the same O-acylisourea intermediate as in amide bond formation.

Enhancements in Steglich Esterification Protocols

The Steglich esterification is a mild and efficient method for forming esters using a carbodiimide (typically DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.

Enhancements to the Steglich protocol generally focus on improving yields, reducing reaction times, and expanding the substrate scope, particularly for sterically hindered alcohols and acids. While the original protocol utilizes DCC, other carbodiimides, presumably including DBDC, can be employed. The choice of carbodiimide can affect the reaction by influencing the rate of formation of the O-acylisourea and the solubility of the urea byproduct. The use of DBDC would result in the formation of N,N'-di-n-butylurea, which may be more soluble in certain organic solvents than DCU, potentially simplifying the purification process.

Utility in Macrocyclic Lactone Formation

Macrolactonization, the intramolecular esterification to form large cyclic esters (lactones), is a challenging transformation due to entropic factors that favor intermolecular polymerization over intramolecular cyclization. Carbodiimide-mediated methods, often under high-dilution conditions, are frequently used to promote the desired intramolecular reaction.

The principles of Steglich esterification are often applied to macrolactonization, where a carbodiimide and a catalyst like DMAP are used to activate the carboxylic acid of a hydroxy acid precursor. The success of these reactions is highly dependent on the reaction conditions, including the choice of solvent and the rate of addition of the reagents. While there is a lack of specific research detailing the use of DBDC in macrolactonization, its utility would be governed by the same principles as other carbodiimides. The properties of the N,N'-di-n-butylurea byproduct could be a consideration in the work-up of these often sensitive and precious macrocyclic products.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the carbodiimide functionality in Di-n-butyl carbodiimide has been harnessed to mediate a variety of cyclization reactions, providing efficient pathways to a range of nitrogen-containing heterocycles. These reactions often leverage the ability of DBDC to act as a dehydrating agent and to activate functional groups, thereby promoting intramolecular bond formation.

Construction of Three- and Four-Membered N-Heterocycles

The synthesis of strained three- and four-membered nitrogen-containing heterocycles, such as aziridines and azetidines, presents a significant challenge in organic synthesis. While the direct application of this compound in [2+1] or [2+2] cycloaddition reactions to form these rings is not extensively documented, its role as a powerful dehydrating agent can be envisioned in intramolecular cyclization strategies. For instance, in the synthesis of aziridines, DBDC could facilitate the cyclization of β-amino alcohols by promoting the formation of an activated intermediate that is susceptible to intramolecular nucleophilic attack by the amine. Similarly, for the construction of azetidines, DBDC could be employed to mediate the ring closure of γ-amino alcohols. However, specific and detailed research findings on the direct use of this compound for these transformations are limited in the current literature, which predominantly focuses on other synthetic methodologies for these strained ring systems.

Formation of Five-Membered Heterocyclic Systems (e.g., Imidazolidinones, Isoxazolones)

The application of carbodiimides, including sterically hindered analogs like this compound, is more established in the synthesis of five-membered nitrogen-containing heterocycles. A notable example involves the use of N,N'-di-tert-butylcarbodiimide, a structurally similar dialkylcarbodiimide, in the preparation of dichloroimidazolidine-4,5-dione. This compound serves as a key intermediate in the synthesis of N,N'-diamidocarbenes, which are five-membered heterocyclic species. This reaction highlights the ability of dialkylcarbodiimides to participate in the formation of the core imidazolidine (B613845) ring structure.

Development of Six-Membered and Larger N-Heterocycles (e.g., Pyridines, Isoindolinones)

The synthesis of six-membered and larger nitrogen-containing heterocycles often involves condensation and cyclization strategies where dehydrating agents can play a crucial role. While the current body of scientific literature does not provide extensive examples of this compound being directly employed in the primary ring-forming steps of pyridine (B92270) or isoindolinone synthesis, its utility as a condensation reagent can be inferred.

For example, in synthetic routes to substituted pyridines that involve the cyclocondensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source, DBDC could theoretically be used to facilitate the dehydration step. Similarly, in the synthesis of isoindolinones, which are bicyclic lactams, carbodiimides are often used to mediate the amide bond formation that constitutes the heterocyclic ring. Although specific studies focusing on this compound for these particular applications are not prominent, its general utility in promoting condensation reactions suggests its potential applicability in these areas.

Approaches to Fused Heterocyclic Architectures

The construction of fused heterocyclic architectures often requires efficient methods for the formation of multiple rings. Carbodiimides are valuable tools in such multi-step syntheses, primarily for their role in facilitating the formation of amide or other linkages that are key to the cyclization of subsequent rings. While a comprehensive review of the application of this compound in the synthesis of a wide array of fused heterocyclic systems is beyond the scope of this article, its utility can be extrapolated from its known reactivity. For instance, in the synthesis of a fused system containing an imidazole (B134444) ring, DBDC could be used to construct the imidazole ring from a diamine and a carboxylic acid, which is then followed by further reactions to build the adjoining rings. The development of novel synthetic strategies continues to explore the potential of carbodiimides like DBDC in the efficient assembly of complex, fused heterocyclic scaffolds.

Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound and related compounds are instrumental in the synthesis and modification of polymers, particularly polycarbodiimides. These polymers possess a unique repeating carbodiimide linkage (-N=C=N-) in their backbone and exhibit valuable properties such as high thermal stability and chemical resistance.

Synthesis and Derivatization of Polycarbodiimides

The synthesis of polycarbodiimides can be achieved through the catalytic condensation of diisocyanates. In this process, a monofunctional isocyanate, such as n-butyl isocyanate, is often employed as a terminal-blocking agent to control the molecular weight and terminate the polymer chains. While this compound itself is not the monomer in this polymerization, the underlying chemistry of carbodiimide formation is central to the process. The reaction involves the elimination of carbon dioxide from two isocyanate groups to form the carbodiimide linkage, a reaction that is catalyzed by various phospholene oxides.

The resulting polycarbodiimides can be further derivatized to introduce specific functionalities and tailor their properties for various applications. These derivatization reactions can target the reactive carbodiimide groups within the polymer chain, allowing for the attachment of a wide range of chemical moieties. Such modifications can be used to enhance solubility, improve adhesion to different substrates, or introduce cross-linking capabilities.

Role as Crosslinking Agents in Polymer Systems

Carbodiimides are highly effective crosslinking agents for polymers containing reactive functional groups, primarily carboxylic acids. The fundamental reaction involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile, such as an amine or hydroxyl group from an adjacent polymer chain, to form a stable amide or ester linkage, respectively. This process results in the formation of a cross-linked polymer network, significantly enhancing the material's mechanical strength, thermal stability, and resistance to solvents and chemicals.

The reaction sequence is as follows:

Activation: R-COOH + R'-N=C=N-R' → R-CO-O-C(=NR')NHR' (O-acylisourea)

Crosslinking: R-CO-O-C(=NR')NHR' + R''-NH₂ → R-CO-NH-R'' + R'-NH-CO-NH-R' (urea byproduct)

While polycarbodiimides are frequently employed as dedicated crosslinkers in industrial coatings and adhesives, monomeric carbodiimides like this compound can be utilized in laboratory-scale research to achieve similar effects. The resulting Di-n-butylurea byproduct is generally more soluble in organic solvents than the dicyclohexylurea derived from DCC, which can simplify product purification. This chemistry is crucial for modifying the properties of biopolymers like collagen and in creating hydrogels with tailored characteristics.

Table 1: General Properties Improved by Carbodiimide Crosslinking

| Property Enhanced | Typical Polymer System | Crosslinking Chemistry |

|---|---|---|

| Mechanical Strength | Poly(acrylic acid), Polyesters | Amide or Ester bond formation |

| Chemical Resistance | Polyurethane dispersions | Amide bond formation |

| Water Resistance | Collagen, Gelatin | Amide bond formation |

| Adhesion | Carboxylated acrylic resins | Amide or Ester bond formation |

Generation of Transient Covalent Polymers via Carbodiimide-Driven Assembly

A frontier in materials science is the development of non-equilibrium materials that exist transiently, powered by a chemical fuel. Carbodiimides, particularly water-soluble variants like EDC, have been instrumental in creating such systems. This concept involves using the carbodiimide to drive the polymerization of monomers into a temporary covalent polymer. The polymer persists until the chemical fuel is consumed and the linkages hydrolyze, returning the system to its monomeric state.

A prominent example is the formation of poly(anhydrides) from dicarboxylic acid monomers. In an aqueous environment, the carbodiimide activates the carboxylic acid groups, leading to the formation of anhydride (B1165640) bonds that link the monomers together. These anhydride bonds are susceptible to hydrolysis, and the rate of this disassembly can be controlled by factors such as pH, temperature, and the structure of the monomer. This allows for temporal control over the material's properties. While this research has predominantly used EDC, the principle of anhydride formation is a general reaction of carbodiimides, suggesting that this compound could drive similar assemblies in non-aqueous or biphasic systems.

Table 2: Factors Influencing Transient Polymer Lifetime (Illustrative Example with EDC)

| Parameter | Effect on Polymer Lifetime | Rationale |

|---|---|---|

| Increased Carbodiimide Conc. | Increases | More fuel available to form and reform anhydride bonds. |

| Increased Monomer Conc. | Increases | Higher degree of polymerization, potentially shielding inner bonds from hydrolysis. |

| Lower pH (Acidic) | Decreases | Acid-catalyzed hydrolysis of anhydride bonds is faster. |

Integration of N-Heterocyclic Carbene-Carbodiimide Adducts in Polymerization Catalysis

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts, but their high reactivity can make them sensitive to air and moisture. To control their catalytic activity, they can be "masked" by reacting them with another molecule to form a stable, inactive adduct. This adduct can then release the active NHC catalyst upon receiving an external stimulus, such as heat.

Carbodiimides have emerged as a highly tunable class of masking agents for NHCs. The reaction of an NHC with a carbodiimide forms a zwitterionic betaine (B1666868) adduct. The stability of this adduct, and therefore the temperature at which it releases the free NHC, can be precisely controlled by altering the electronic and steric properties of the substituents on the carbodiimide. This allows for the development of latent catalysts that become active only under specific process conditions. While systematic studies have focused on N,N'-diaryl or N-alkyl-N'-aryl carbodiimides, the fundamental reactivity is shared across the class, indicating that this compound could be used to create NHC adducts with specific release profiles for applications in ring-opening polymerization and other NHC-catalyzed reactions.

Guanylation of Amines and Related Imine Transformations

The addition of an amine N-H bond across one of the C=N double bonds of a carbodiimide is a fundamental reaction that produces a guanidine (B92328). This transformation, known as guanylation, is an atom-economical method for synthesizing this important structural motif found in many biologically active molecules and organocatalysts. While the reaction can occur thermally, it is often accelerated by catalysts.

This compound has been used specifically in the synthesis of polyguanidines. Research has shown that N,N'-Di-n-butylcarbodiimide can be polymerized with a copper(I) catalyst to yield aliphatic polyguanidines. These polymers are distinct from their aromatic counterparts, exhibiting higher solubility in organic solvents. This demonstrates a direct and valuable application of this compound as a monomer for novel polymer synthesis. The broad peaks observed in the ¹H-NMR spectrum of the resulting polymer, compared to the sharp signals of the monomer, are characteristic of polymerization.

Table 3: Polymerization of this compound

| Monomer | Catalyst System | Solvent | Product | Key Feature |

|---|

Catalyzed Oxidation Reactions (e.g., Moffatt Oxidation Variants)

The Pfitzner-Moffatt oxidation is a classic method for converting primary and secondary alcohols into aldehydes and ketones, respectively, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. A key component of this reaction is a carbodiimide, typically DCC, which acts as a dehydrating agent to activate the DMSO. The mechanism involves the formation of a reactive sulfonium (B1226848) species that is attacked by the alcohol. A subsequent intramolecular rearrangement yields the carbonyl compound, dimethyl sulfide (B99878), and a urea byproduct.

A significant drawback of using DCC is the low solubility of the dicyclohexylurea byproduct, which can complicate product isolation. Carbodiimides with different alkyl groups, such as this compound or Diisopropylcarbodiimide (DIC), are often used as alternatives. The resulting Di-n-butylurea or diisopropylurea byproducts are more soluble in common organic solvents, facilitating a simpler workup procedure via extraction rather than filtration.

Table 4: Comparison of Carbodiimides in Moffatt-Type Oxidations

| Carbodiimide | Byproduct | Byproduct Solubility | Typical Workup |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | Low in most organic solvents | Filtration |

| Diisopropylcarbodiimide (DIC) | Diisopropylurea (DIU) | Good in organic solvents | Aqueous Extraction |

Synthesis of Isoureas from Alcohols and Carbodiimides

The addition of alcohols to carbodiimides yields O-alkylisoureas. These compounds are valuable intermediates in organic synthesis, most notably for the esterification of carboxylic acids. The direct reaction of an alcohol with a carbodiimide is often slow and typically requires a catalyst to proceed at a practical rate.

Copper(I) salts, such as copper(I) chloride, have been shown to be effective catalysts for this transformation. The resulting O-alkylisourea is essentially an activated form of the alcohol. It can readily react with a carboxylic acid to form an ester, regenerating the urea byproduct in the process. This two-step, one-pot procedure allows for ester formation under mild conditions. The choice of carbodiimide, such as this compound, can be advantageous due to the solubility of the urea byproduct, as mentioned previously. This methodology is a cornerstone of peptide synthesis and the formation of other sensitive ester-containing molecules.

Advanced Spectroscopic and Computational Approaches in Carbodiimide Research

Spectroscopic Analysis of Reaction Intermediates and Transition States

Spectroscopic techniques are indispensable for observing the dynamic changes that occur during a chemical reaction. By monitoring the appearance and disappearance of specific signals, researchers can identify intermediates, and in some cases, infer the nature of transition states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. In the context of di-n-butyl carbodiimide (B86325) reactions, such as the hydration to form N,N'-di-n-butylurea, NMR can be used to track the progress of the reaction and identify the final products. While reaction intermediates like the O-acylisourea in amide bond formation are often too unstable for direct, detailed NMR analysis, their presence can be inferred by the appearance of downstream products. wikipedia.orgthermofisher.com

¹³C NMR spectroscopy is particularly useful for tracking the key carbon atom of the carbodiimide functional group. The central sp-hybridized carbon of the N=C=N group in a carbodiimide has a characteristic chemical shift. Upon reaction, this carbon environment changes significantly. For instance, in the resulting urea (B33335), the carbon becomes a carbonyl carbon (C=O), which resonates in a distinctly different region of the ¹³C NMR spectrum.

By monitoring the disappearance of the reactant signals and the emergence of product signals, the kinetics of the reaction can be followed. For example, the conversion of di-n-butyl carbodiimide to N,N'-di-n-butylurea would be tracked by the change in the chemical environment of the butyl group carbons.

Table 1: Representative ¹³C NMR Chemical Shifts for N,N'-Di-n-butylurea This interactive table provides typical chemical shift ranges for the carbon atoms in N,N'-di-n-butylurea, a common product of this compound reactions.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~159 |

| α-CH₂ (attached to N) | ~40 |

| β-CH₂ | ~32 |

| γ-CH₂ | ~20 |

| δ-CH₃ | ~14 |

Data derived from spectral database information for N,N'-di-n-butylurea. spectrabase.com

Infrared (IR) spectroscopy is an essential technique for identifying functional groups and monitoring the progress of reactions involving this compound. youtube.com The key to its utility is the highly characteristic and strong absorption of the carbodiimide functional group (N=C=N). This asymmetric stretching vibration appears in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic peak. ebrary.net

During a reaction, such as the formation of an amide from a carboxylic acid and an amine, the intensity of the carbodiimide peak can be monitored in real-time. jascoinc.com For example, in the synthesis of this compound from an isocyanate, one would observe the disappearance of the strong isocyanate (–N=C=O) peak around 2250-2270 cm⁻¹ and the simultaneous appearance of the carbodiimide (–N=C=N–) peak. ebrary.netresearchgate.net

Table 2: Key IR Absorption Frequencies in Carbodiimide Reactions This interactive table highlights the characteristic IR frequencies used to identify functional groups in reactions involving this compound.

| Functional Group | Vibration | Frequency (cm⁻¹) | Appearance in Reaction |

|---|---|---|---|

| Isocyanate (R-NCO) | Asymmetric stretch | ~2270 | Disappears during CDI formation |

| Carbodiimide (R-N=C=N-R) | Asymmetric stretch | ~2140 | Appears during CDI formation, disappears during subsequent reaction |

| Carbonyl (Amide/Urea) | C=O stretch | ~1630-1680 | Appears as a final product |

Data compiled from various spectroscopic sources. ebrary.netmdpi.com

This technique allows for precise determination of reaction endpoints and can provide kinetic data. rsc.orgmdpi.com

Mass spectrometry (MS) is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. It is particularly valuable for monitoring reaction progress and identifying intermediates, even those present in minute concentrations.

In reactions involving this compound, MS can be used to follow the consumption of the carbodiimide (m/z for [M+H]⁺ ≈ 155.16) and the formation of products, such as the corresponding urea (m/z for [M+H]⁺ ≈ 173.17). More advanced MS techniques, such as electrospray ionization (ESI-MS), allow for the direct analysis of reaction mixtures in solution. This enables the potential detection of key reaction intermediates, like the O-acylisourea formed when a carboxylic acid adds to the carbodiimide. wikipedia.orgthermofisher.com Although these intermediates are often transient, their detection provides direct evidence for the proposed reaction mechanism.

Density Functional Theory (DFT) Investigations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical lens to examine reaction mechanisms at the molecular level. irbm.comumd.edu DFT calculations can model the electronic structure of molecules to predict geometries, energies, and other properties, offering insights that are often inaccessible through experimental methods alone.

DFT calculations are widely used to map out the entire energy landscape of a chemical reaction. For carbodiimide chemistry, this involves calculating the energies of reactants, products, and all conceivable intermediates and transition states. mdpi.com By connecting these points, a potential energy surface is constructed, which visualizes the most likely path the reaction will follow.

For instance, in the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate, DFT studies have detailed a multi-step mechanism involving the catalyst. researchgate.netnih.gov These studies show the formation of various adducts and intermediate complexes, providing a more granular understanding of the reaction than what can be observed experimentally. mdpi.com Similar principles apply to the di-n-butyl derivative, where DFT can be used to model the step-by-step process of amide bond formation, including the initial activation of a carboxylic acid by this compound to form the O-acylisourea intermediate, its potential rearrangement to an N-acylurea, and its reaction with an amine. wikipedia.orgnih.gov

Recent studies on the formation of diphenylcarbodiimide from phenyl isocyanate using a phospholene oxide catalyst have employed DFT to pinpoint the rate-determining step. researchgate.netnih.gov The calculations revealed that the first transition state, which controls the formation of CO₂, has an enthalpy barrier of 52.9 kJ mol⁻¹. researchgate.netnih.gov This computationally derived value was in excellent agreement with the experimentally measured activation energy of 55.8 ± 2.1 kJ mol⁻¹, validating the proposed mechanism. researchgate.netnih.gov

Table 3: Comparison of Calculated and Experimental Activation Energy for Carbodiimide Formation This interactive table shows the strong agreement between DFT-calculated and experimentally determined activation energies for a representative carbodiimide synthesis.

| Method | Activation Energy (Ea) | Source |

|---|---|---|

| DFT Calculation (B3LYP/6-31G(d)) | 52.9 kJ mol⁻¹ | researchgate.netnih.gov |

| Experimental (Arrhenius Plot) | 55.8 ± 2.1 kJ mol⁻¹ | researchgate.netnih.gov |

Data pertains to the formation of diphenylcarbodiimide catalyzed by 3-methyl-1-phenyl-2-phospholene-l-oxide.

These computational tools allow researchers to predict how changes in the structure of the carbodiimide (e.g., substituting cyclohexyl or isopropyl groups with n-butyl groups) might affect reaction rates and mechanisms, guiding synthetic strategy. nih.gov

Prediction and Analysis of Global and Local Reactivity Descriptors

Global reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Key global descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. A larger HOMO-LUMO energy gap corresponds to greater hardness and lower reactivity. dergipark.org.tr

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

A comprehensive DFT study on a series of twelve carbodiimides using the B3LYP functional provides a strong basis for understanding these properties. researchgate.networldscientific.com While this compound was not explicitly part of this specific study, the data for analogous dialkylcarbodiimides like Diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC) offer valuable comparative insights. These calculations consistently show that the reactivity of carbodiimides is largely dictated by the nature of the substituents on the nitrogen atoms. researchgate.net

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Indicates the susceptibility to electrophilic attack. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Indicates the susceptibility to nucleophilic attack. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; higher hardness implies lower reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom/molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η = (I + A)2 / 4(I - A) | Quantifies the global electrophilic nature of a molecule. |

Local reactivity, which pinpoints the most reactive sites within a molecule, is analyzed using local descriptors such as Fukui functions and the dual descriptor. nih.govhackernoon.comscm.com The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. hackernoon.com

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is accepted).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is donated).

Computational Assessment of Steric and Electronic Effects on Reactivity

The reactivity of the carbodiimide functional group (–N=C=N–) is significantly modulated by the steric and electronic properties of its substituents. In this compound, the two n-butyl groups play a crucial role in defining its reactivity profile.

Steric Effects: The n-butyl groups, while not as bulky as tertiary or some secondary alkyl groups, still impose a degree of steric hindrance around the reactive cumulene core. Computational studies on related systems demonstrate that steric bulk can influence the accessibility of the central electrophilic carbon atom to incoming nucleophiles. nih.govmdpi.com For instance, in studies comparing carbodiimides with varying steric demands, it has been shown that bulkier substituents can hinder the formation of certain reaction intermediates or transition states, thereby slowing down the reaction rate or favoring alternative pathways. mdpi.comresearchgate.net Computational modeling, such as the calculation of buried volume (%VBur) steric maps, can quantify this hindrance and correlate it with reaction outcomes. mdpi.com

Electronic Effects: The n-butyl groups are classified as electron-donating groups (EDGs) through an inductive effect (+I). This has a direct impact on the electronic structure and reactivity of the carbodiimide core:

Increased Nucleophilicity of Nitrogen: The electron-donating nature of the alkyl groups increases the electron density on the adjacent nitrogen atoms, enhancing their nucleophilicity.

Decreased Electrophilicity of Carbon: Conversely, the donation of electron density towards the N=C=N system slightly reduces the electrophilicity of the central carbon atom compared to carbodiimides bearing electron-withdrawing groups (EWGs). Computational studies confirm that N-aryl substituents with EWGs enhance the electrophilicity of the central carbon, making it more susceptible to nucleophilic attack. nih.gov

| Effect | Influence of n-Butyl Groups | Impact on Reactivity |

|---|---|---|

| Steric | Moderate steric hindrance around the N=C=N core. | May slightly reduce the rate of attack by bulky nucleophiles. Influences the stability of intermediates and transition states. |

| Electronic | Electron-donating via inductive effect (+I). | Increases electron density on nitrogen atoms. Slightly decreases the electrophilicity of the central carbon atom. |

Advanced Computational Modeling Techniques (e.g., Molecular Dynamics in Reaction Environments)

While DFT calculations provide invaluable information about the static, minimum-energy states of molecules and transition states, Molecular Dynamics (MD) simulations offer a complementary approach by modeling the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated reaction environment, such as in a solvent box. mdpi.commdpi.com

For a molecule like this compound, MD simulations can be employed to study several key aspects of its behavior in a reaction environment:

Solvation Dynamics: MD can model how solvent molecules (e.g., water, dichloromethane) arrange themselves around the carbodiimide. This is crucial as the solvent shell can significantly impact the accessibility and reactivity of the N=C=N group by forming hydrogen bonds or through dielectric effects.

Conformational Flexibility: The n-butyl chains are flexible and can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, revealing the most probable shapes and how this flexibility might influence its interaction with other reactants.

Reactant Approach and Pre-organization: MD can simulate the process of a reactant, such as a carboxylic acid or an amine, approaching the this compound molecule in solution. These simulations can reveal the formation of pre-reaction complexes, where the reactants are suitably oriented for reaction, and calculate the potential of mean force (PMF) for this association process, providing insight into the free energy landscape of the initial reaction steps.

Interaction with Surfaces: In applications involving heterogeneous catalysis or surface modification, MD can be used to simulate the interaction of this compound with a surface, such as that of a polymer or a carbon nanotube, providing insights into adsorption and orientation. rsc.org

These simulations rely on force fields—a set of parameters that describe the potential energy of the system—to define the interactions between atoms. By running simulations at different temperatures and pressures, MD can provide a detailed, atomistic view of the dynamic processes that govern the chemical reactivity of this compound in realistic settings. mdpi.com

Theoretical Studies of Carbodiimide Formation in Diverse Chemical Environments

The synthesis of carbodiimides can be achieved through various chemical pathways, and computational studies have been instrumental in elucidating the detailed mechanisms of these reactions. One of the most significant industrial routes is the catalytic conversion of isocyanates with the elimination of carbon dioxide. jchemrev.commdpi.com

Theoretical investigations, primarily using DFT, have mapped out the potential energy surface for this transformation. A notable study on the formation of diphenylcarbodiimide from phenyl isocyanate using a phosphine (B1218219) oxide catalyst (3-methyl-1-phenyl-2-phospholene-l-oxide, MPPO) provides a detailed mechanistic model that is broadly applicable to other carbodiimide syntheses. mdpi.comdntb.gov.uaresearchgate.net

The computationally-derived mechanism proceeds in two main parts:

Formation of a Phosphine Imide Intermediate: The reaction initiates with the nucleophilic attack of the phosphine oxide catalyst on the isocyanate, leading to a four-membered ring intermediate. This intermediate subsequently decomposes, releasing a molecule of CO₂ and forming a phosphine imide.

Reaction with a Second Isocyanate: The phosphine imide then reacts with a second molecule of isocyanate. This step involves the formation of another intermediate which then collapses to yield the final carbodiimide product and regenerate the phosphine oxide catalyst, thus completing the catalytic cycle. mdpi.com

DFT calculations have been crucial in identifying the transition states (TS) for each step and calculating their corresponding energy barriers. For the diphenylcarbodiimide formation, the rate-determining step was found to be the initial decomposition that releases CO₂, with a calculated enthalpy barrier of 52.9 kJ mol⁻¹. mdpi.comdntb.gov.uaresearchgate.net This theoretical value shows excellent agreement with the experimentally determined activation energy of 55.8 ± 2.1 kJ mol⁻¹, validating the proposed mechanism. mdpi.comdntb.gov.ua

| Parameter | Value (kJ mol⁻¹) | Method | Significance |

|---|---|---|---|

| Calculated Enthalpy Barrier (Rate-Determining Step) | 52.9 | DFT (B3LYP/6-31G(d)) | Theoretical activation energy for the key step in the catalytic cycle. mdpi.comdntb.gov.ua |

| Experimental Activation Energy | 55.8 ± 2.1 | Arrhenius Plot (Kinetics) | Experimental validation of the computational model. mdpi.comdntb.gov.ua |

These theoretical studies allow for a deep understanding of the catalyst's role and the effect of different solvents and substituents (aliphatic vs. aromatic) on the reaction kinetics, providing a predictive framework for optimizing the synthesis of carbodiimides like this compound. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Strategies with Di N Butyl Carbodiimide

Development of Environmentally Benign Reaction Conditions

Traditional peptide synthesis, a major application for carbodiimides, often relies on solvents like N,N-dimethylformamide (DMF), which is now considered reprotoxic. researchgate.net The substitution of such hazardous solvents with more environmentally benign alternatives is a key goal in green chemistry. researchgate.netnih.gov Solvent selection guides developed by pharmaceutical companies and academic consortia rank solvents based on safety, health, and environmental criteria, providing a framework for choosing greener alternatives. nih.gov For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and acetonitrile (B52724) have been explored as greener replacements for DMF in carbodiimide-mediated coupling reactions. unibo.it

Table 1: Comparison of Solvents in Chemical Synthesis

| Solvent | Classification | Key Considerations |

| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic, high boiling point makes removal difficult. researchgate.netmdpi.com |

| Dichloromethane (B109758) (DCM) | Hazardous | Suspected carcinogen, environmental persistence. nih.gov |